3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-hydroxyquinoline-3-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound consists of a quinoline ring with a hydroxyl group at the 8th position and a carboxylate ester group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxyquinoline-3-carboxylate typically involves the esterification of 8-hydroxyquinoline-3-carboxylic acid. One common method includes the reaction of 8-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of methyl 8-hydroxyquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
Methyl 8-hydroxyquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for diseases such as cancer and Alzheimer’s disease.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 8-hydroxyquinoline-3-carboxylate involves its ability to chelate metal ions. The hydroxyl and carboxylate groups form stable complexes with metal ions, which can interfere with various biological processes. This chelation ability is crucial for its antimicrobial and anticancer activities, as it can disrupt metal-dependent enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar chelating properties.
5-Carboxy-8-hydroxyquinoline: Another derivative with a carboxyl group at the 5th position.
2-Methyl-8-quinolinol: A derivative with a methyl group at the 2nd position
Uniqueness
Methyl 8-hydroxyquinoline-3-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which enhances its chelating ability and biological activity compared to other derivatives .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 8-hydroxyquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-9(13)10(7)12-6-8/h2-6,13H,1H3 |
InChI Key |
MGWXSWTWEGMIEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.